Ractopamine hydrochloride

概要

説明

- 薬理学的には、フェノール系TAAR1アゴニストおよびβ-アドレナリン受容体アゴニストとして作用し、β₁およびβ₂アドレナリン受容体を刺激します .

- 商業的には、Paylean (豚用)、Optaflexx (牛用)、Topmax (七面鳥用)として販売されています .

ラクトパミン塩酸塩: は、家畜の筋肉量増加と飼料効率の向上を促す動物用飼料添加物です。肉用家畜に最も一般的に使用されています。

準備方法

合成経路: ラクトパミンは合成的に調製されます。

反応条件: 具体的な合成条件は秘密ですが、工業的に製造されています。

工業生産: 工業規模での生産方法の詳細については、広く公開されていません。

化学反応の分析

反応: ラクトパミンは、酸化、還元、置換などのさまざまな反応を起こす可能性があります。

一般的な試薬と条件: 具体的な試薬と条件は、目的とする修飾によって異なります。

主要な生成物: これらの反応によって、官能基または立体化学が変化した誘導体が生成されます。

科学研究への応用

化学: ラクトパミンの化学的性質は、創薬と分析目的のために研究されています。

生物学: 動物の生理学と代謝への影響が研究されています。

医学: 用途は限られていますが、創薬の参考になる可能性があります。

産業: 家畜生産において、赤身の肉の生産に使用されています。

科学的研究の応用

Growth Promotion in Livestock

Mechanism of Action:

Ractopamine hydrochloride functions by stimulating beta-adrenergic receptors, which leads to increased protein synthesis and reduced fat deposition in animals. This results in improved feed conversion ratios and enhanced weight gain.

Dosage and Administration:

The typical dosage ranges from 5 to 20 mg/kg of feed for pigs and about 200 mg/animal/day for cattle. The administration is usually done during the finishing phase before slaughter to maximize the benefits of leanness and weight gain.

Table 1: Summary of this compound Effects on Livestock Performance

| Animal Type | Dosage (mg/kg) | Average Daily Gain (%) | Feed Efficiency Improvement (%) | Carcass Yield Improvement (%) |

|---|---|---|---|---|

| Pigs | 0 - 7.4 | 18.8 | 23.7 | 0.7 |

| Cattle | 200 | Not specified | Not specified | Not specified |

Impact on Carcass Quality

This compound has been shown to significantly improve carcass quality by increasing the proportion of lean meat while reducing fat content. This is particularly beneficial for meat producers aiming to meet consumer demand for leaner meat products.

Case Study: Feeding Ractopamine to Cattle

In a study involving cull cows, ractopamine was administered at a rate of 400 mg per cow per day for the final 28 days before slaughter. The results indicated improvements in carcass composition, including increased muscle mass and improved tenderness as measured by Warner-Bratzler shear force tests .

Nutrient Digestibility

Research indicates that this compound enhances nutrient digestibility in cattle diets, leading to better overall nutrient absorption and utilization.

Table 2: Effects on Nutrient Digestibility

| Treatment | Total Dry Matter Digestion (%) | Nitrogen Excretion Reduction (%) |

|---|---|---|

| Control | Baseline | Baseline |

| Ractopamine (400 mg) | Increased by 5% | Reduced significantly |

In a controlled trial, cattle receiving ractopamine showed a marked increase in microbial digestion efficiency, which contributed to improved nutrient absorption from their diets .

Welfare Considerations

While this compound enhances growth performance, it has raised concerns regarding animal welfare. Studies have reported an increase in non-ambulatory pigs associated with higher doses of ractopamine, suggesting potential stress or discomfort linked to its use .

Table 3: Welfare Indicators Related to Ractopamine Administration

| Dosage (mg/kg) | Non-Ambulatory Incidence (%) | Stress Response |

|---|---|---|

| 5 | Low | Reduced |

| 20 | Increased | Heightened |

作用機序

TAAR1アゴニズム: ラクトパミンは、マウスのTAAR1に対する完全アゴニストとして作用し(ヒトにおける作用については必ずしも確実ではありません)、筋肉組織におけるタンパク質合成を増加させます。

β-アドレナリン受容体: β-アドレナリン受容体も刺激し、体重増加と飼料効率の改善につながります.

類似化合物の比較

独自性: ラクトパミンは、特異的なアゴニストプロファイルと家畜への用途が特徴です。

類似化合物との比較

Uniqueness: Ractopamine’s unique features include its specific agonist profile and use in livestock.

Similar Compounds: While ractopamine is distinct, other β-agonists like clenbuterol are used for similar purposes.

生物活性

Ractopamine hydrochloride (RAC) is a beta-agonist commonly used as a feed additive in livestock to enhance growth performance and improve feed efficiency. It is particularly noted for its ability to promote lean muscle growth while reducing fat deposition. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, effects on livestock physiology, and implications for human consumption.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed in the body, with a mean plasma half-life of approximately four hours in humans. Studies indicate that less than 5% of the total ractopamine excreted is in its parent form, with the majority being urinary metabolites such as monoglucuronide and monosulfate conjugates . In livestock, similar metabolic pathways are observed, with studies showing that ractopamine administered to pigs results in significant urinary excretion of metabolites .

Table 1: Pharmacokinetic Data of this compound

| Parameter | Value |

|---|---|

| Mean Plasma Half-Life | ~4 hours |

| Parent Drug Excretion | <5% |

| Major Metabolites | Monoglucuronide, Monosulfate |

Biological Effects in Livestock

Ractopamine exerts its effects primarily through stimulation of beta-adrenergic receptors, leading to increased muscle mass and reduced fat deposition. In controlled studies involving cattle and pigs, ractopamine administration has been associated with:

- Increased Weight Gain : Cattle receiving ractopamine showed an 18.7% increase in weight gain compared to controls .

- Improved Feed Efficiency : The feed-to-gain ratio improved significantly with ractopamine supplementation .

- Carcass Quality : Ractopamine-treated animals exhibited enhanced carcass leanness, making them more desirable for meat production .

Case Studies

- Cattle Growth Performance : A study assessed the effects of ractopamine on yearling Holstein steers. The results indicated that steers fed ractopamine gained weight significantly faster than those not receiving the additive (P < 0.01) and had improved feed intake .

- Withdrawal Studies : Research evaluating the withdrawal time for ractopamine before slaughter found that a longer withdrawal period led to decreased weight gain efficiency and live weight gain. Specifically, removing ractopamine from the diet for eight days resulted in a linear decrease in average daily gain .

Safety and Human Health Implications

Despite its benefits in livestock production, concerns exist regarding the consumption of meat products containing ractopamine residues. Human studies have reported potential adverse effects such as tachycardia and elevated blood pressure following consumption of meat from animals treated with ractopamine . Regulatory agencies in various countries have established maximum residue limits (MRLs) for ractopamine in animal products; however, some countries maintain a zero-tolerance policy due to health concerns.

Table 2: Reported Effects of Ractopamine on Human Health

| Effect | Description |

|---|---|

| Tachycardia | Increased heart rate observed post-consumption |

| Muscle Spasms | Reported in individuals consuming treated meat |

| Blood Pressure Increase | Notable increase in arterial blood pressure |

特性

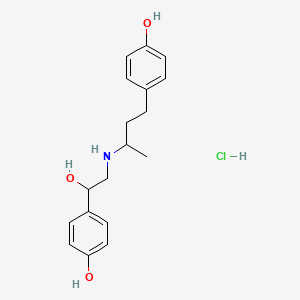

IUPAC Name |

4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGSLSLUFMZUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046471 | |

| Record name | Ractopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90274-24-1 | |

| Record name | Ractopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90274-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ractopamine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090274241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ractopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ractopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]-1-hydroxyethyl]phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]-1-hydroxyethyl]phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACTOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/309G9J93TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ractopamine hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。